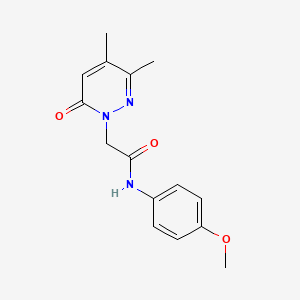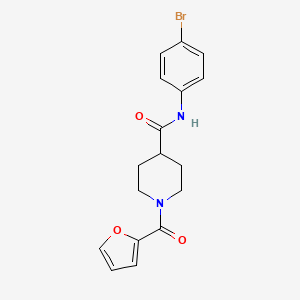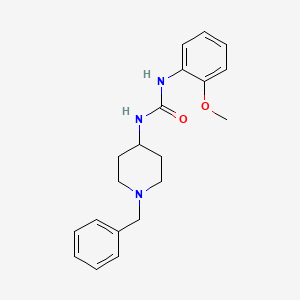
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(4-methoxyphenyl)acetamide, also known as DMOPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMOPA belongs to the class of pyridazine derivatives and has been studied extensively for its promising pharmacological properties.
Mécanisme D'action
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(4-methoxyphenyl)acetamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This compound also acts as a potent antioxidant and has been shown to protect neuronal cells from oxidative stress-induced damage.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound also decreases the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its potent antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(4-methoxyphenyl)acetamide has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to possess potent pharmacological properties, making it a promising candidate for further research. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(4-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to investigate the neuroprotective effects of this compound and its potential use in the treatment of Alzheimer's and Parkinson's. Additionally, this compound's potential use as an anti-inflammatory and analgesic agent warrants further investigation. Finally, the development of new methods for synthesizing this compound and its derivatives may lead to the discovery of novel compounds with improved pharmacological properties.
Méthodes De Synthèse
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(4-methoxyphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-methoxybenzaldehyde with 3,4-dimethylpyridazine-6-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. The resulting compound is then acetylated and treated with acetic acid to yield this compound.
Applications De Recherche Scientifique
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been found to exhibit significant neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-8-15(20)18(17-11(10)2)9-14(19)16-12-4-6-13(21-3)7-5-12/h4-8H,9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHCUMUCTYNIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(5-propyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B5423209.png)
![6-(2,7-diazaspiro[4.5]dec-2-ylsulfonyl)-1,3-benzoxazol-2(3H)-one hydrochloride](/img/structure/B5423219.png)
![7-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5423226.png)
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide](/img/structure/B5423232.png)
![2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxo-1-pyridin-3-ylethanone](/img/structure/B5423240.png)



![diethyl 3-methyl-5-{[3-(4-propoxyphenyl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5423270.png)
![N-[(5-ethylpyridin-2-yl)methyl]-N,5,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5423278.png)
![2-methoxy-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5423280.png)
![N-[1-(4-ethylphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5423288.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(2-fluorophenyl)vinyl]-3-methylbenzamide](/img/structure/B5423289.png)
![2-[(4-methoxybenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5423298.png)